molecular formula C9H8O3 B088165 3-Hydroxycinnamic acid CAS No. 14755-02-3

3-Hydroxycinnamic acid

Cat. No.: B088165
CAS No.: 14755-02-3
M. Wt: 164.16 g/mol
InChI Key: KKSDGJDHHZEWEP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Coumaric acid, also known as meta-coumaric acid or 3-hydroxycinnamic acid, is a hydroxycinnamic acid, an organic compound that is a hydroxy derivative of cinnamic acid. It is one of the three isomers of coumaric acid, distinguished by the position of the hydroxy substitution on the phenyl group. m-Coumaric acid can be found in various natural sources, including vinegar .

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxycinnamic acid are reactive oxygen species (ROS) in cells . ROS are chemically reactive molecules that play a crucial role in cell signaling and homeostasis . When overproduced, ros can cause oxidative damage to cell structures, leading to various diseases .

Mode of Action

This compound acts as a potent antioxidant, minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . Its antioxidant activity is related to its hydrogen or electron donating capacity and its ability to delocalize/stabilize the resulting phenoxyl radical within its structure .

Biochemical Pathways

This compound is part of the phenylpropanoid bioconversion pathways in the context of biorefineries . It is biosynthesized from L-phenylalanine or L-tyrosine by specific enzymes, namely, phenylalanine ammonia lyase and tyrosine ammonia lyase . The compound increases under stressful conditions, regulating physiological processes through acting as signaling molecules that regulate gene expression and biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . The compound’s bioavailability is impaired by its low release from proteins, decreasing the availability of its free forms for absorption . Despite this, the compound has been found to have a high apparent permeability coefficient (Papp), suggesting it can be moderately absorbed .

Result of Action

The action of this compound results in the protection of cellular components from oxidative damage, thereby maintaining cellular homeostasis . It also regulates blood sugar levels and improves insulin sensitivity, making it beneficial for individuals with diabetes . Furthermore, it has been shown to inhibit the growth of various bacteria, including those responsible for oral infections and food spoilage .

Action Environment

Environmental stresses, such as abiotic and biotic stresses, influence the action of this compound . These stresses are known to produce ROS, which this compound targets to minimize oxidative damage . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions it is exposed to .

Biochemical Analysis

Biochemical Properties

3-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites in plants . The enzymes it interacts with include phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to trans-cinnamic acid, a precursor to this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been reported to have antioxidant properties, which can influence cell function by protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby affecting skin pigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under normal conditions, but can degrade when exposed to certain conditions

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low doses may have beneficial effects, such as antioxidant activity, high doses could potentially have toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of flavonoids . It interacts with enzymes such as PAL and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Coumaric acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid. This process typically requires specific catalysts and reaction conditions to ensure the correct positioning of the hydroxy group on the phenyl ring .

Industrial Production Methods

Industrial production of m-Coumaric acid often involves the extraction from plant sources where it naturally occurs. Advanced extraction techniques, such as ultrasonication-assisted extraction and methyl tert-butyl ether (MTBE) enrichment, are employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

m-Coumaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives of m-Coumaric acid .

Scientific Research Applications

m-Coumaric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: m-Coumaric acid is studied for its role in plant metabolism and its effects on plant growth and development.

    Medicine: Research has shown that m-Coumaric acid possesses antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for therapeutic applications.

    Industry: It is used in the food and cosmetic industries for its preservative and antioxidant properties

Comparison with Similar Compounds

m-Coumaric acid is similar to other hydroxycinnamic acids, such as o-coumaric acid and p-coumaric acid. These compounds differ in the position of the hydroxy group on the phenyl ring. While all three isomers share similar chemical properties, m-Coumaric acid is unique in its specific biological activities and applications. Other similar compounds include caffeic acid, ferulic acid, and sinapic acid, which also belong to the hydroxycinnamic acid family and exhibit various beneficial properties .

Properties

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336224
Record name trans-m-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14755-02-3, 588-30-7
Record name trans-3-Hydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14755-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Coumaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnamic acid, m-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-m-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-HYDROXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 194 °C
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzaldehyde (1 g, 0.008 mol), malonic acid (1.69 g, 0.016 mol), piperidine (1 to 3 mL) and acetic acid (10–20 mL) were taken in a 100 ml Erlenmeyer flask and irradiated under microwave for 2–8 minutes in parts. The cooled mixture was poured into ice cold water and extracted with ethyl acetate. The organic layer was washed with dil HCl., saturated sodium chloride and then organic layer dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain crude solid which was recrystallised with methanol, provided a white solid in 76% yield; 193° C. (lit mp 194° C.); 1H NMR (CDCl3) δ 6.73(1H, s, H-3 and H-5), 6.62 (1H, dd, H-7), 5.61(1H, d, J=10.9 Hz trans, H-8), 5.16(1H, d, J=17.6, cis-H-8).; 13C NMR (CDCl3) δ 147.4 (C-2 and C-6), 137.2 (C-1), 135.1 (C-7), 129.5 (C-4), 112.2 (C-8), 103.3 (C-3 and C-5), 56.0 (2 OMe). This experiment clearly indicates that utilization of microwave technique as well as presence of hydroxy at 4-position of phenylaldehydes is important for the preparation of 4-vinylphenols (Example I, II and III).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2 (± 1) mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
phenylaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-vinylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxycinnamic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Hydroxycinnamic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxycinnamic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxycinnamic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxycinnamic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 3-hydroxycinnamic acid?

A1: The molecular formula of this compound is C9H8O3, and its molecular weight is 164.16 g/mol.

Q2: How does the position of the hydroxyl group on the cinnamic acid ring affect its activity?

A2: Research indicates that the position of the hydroxyl group significantly influences the activity of hydroxycinnamic acid derivatives. [, , ] For example, compounds with an ortho-dihydroxyl group, like caffeic acid (3,4-dihydroxycinnamic acid), exhibit higher antioxidant and antiproliferative activities compared to those with meta- or para-hydroxyl groups. [] This difference is attributed to the ability of ortho-dihydroxyl compounds to chelate metal ions, facilitating electron transfer and reactive oxygen species (ROS) generation. [] In the context of cellular uptake via monocarboxylic acid transporters (MCTs), meta- and para-hydroxylation of benzoic acid decreased uptake more significantly than ortho-hydroxylation. []

Q3: How does this compound compare to its structural isomer, 4-hydroxycinnamic acid, in terms of physicochemical properties and biological activity?

A3: While both isomers share the same molecular formula, their properties and activities differ. Poly(this compound) (P3HCA) exhibits higher solubility in organic solvents compared to poly(4-hydroxycinnamic acid) (P4HCA). [] Regarding crystallinity, P4HCA shows higher crystallinity due to the para-hydroxyl group, while P3HCA exhibits lower crystallinity. [] In terms of cell adhesion, poly(3,4-dihydroxycinnamic acid) (PDHCA) shows the highest cell adhesion, followed by P3HCA, then P4HCA. [] These differences highlight the impact of hydroxyl group positioning on polymer properties and biological interactions.

Q4: What is the effect of this compound on amyloid-beta (Aβ) aggregation?

A4: Studies show that this compound and its structural analogs, including 3,4-dihydroxycinnamic acid and 3,4,5-trihydroxycinnamic acid, inhibit Aβ40 fibrillogenesis and mitigate Aβ40-induced cytotoxicity. [] This inhibitory activity is linked to the number of phenolic hydroxyl groups, with 3,4,5-trihydroxycinnamic acid being the most potent inhibitor among those tested. [] Molecular docking simulations suggest that these compounds primarily interact with Aβ40 through hydrogen bonding. [] These findings suggest that this compound and its analogs have potential as therapeutic agents for Alzheimer's disease.

Q5: What is the role of this compound in plant stress response?

A5: Research on Rhododendron chrysanthum demonstrates that this compound levels increase in response to UV-B stress. [] This increase is part of a broader change in phenolic acid accumulation, which is influenced by abscisic acid (ABA). [] Externally applied ABA enhanced the plant's tolerance to UV-B radiation and further increased the accumulation of this compound and other phenolic acids. [] This suggests that this compound plays a role in the plant's defense mechanism against UV-B radiation, possibly through its antioxidant properties.

Q6: How is this compound metabolized in the human body?

A6: Studies in human microbiota-associated (HMA) rats have shown that gut bacteria play a significant role in the metabolism of this compound. [] HMA rats exhibited increased excretion of 3,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde, and 2,4,6-trihydroxybenzoic acid compared to germ-free rats, suggesting that these are key metabolites of this compound produced by gut bacteria. [] This microbial metabolism is further supported by in vitro studies where human fecal slurries efficiently degraded this compound. []

Q7: What are the potential applications of polymers containing this compound?

A7: Polymers incorporating this compound, such as poly(this compound) (P3HCA), have shown promise in various applications. Due to their photoreactive properties, these polymers can undergo photoexpansion upon UV irradiation, enabling their use in photomechanical devices. [] Moreover, their biocompatibility and controllable cell adhesion properties make them suitable for biomedical applications such as tissue engineering scaffolds. [] Additionally, the incorporation of this compound into poly(vinyl benzoxazine) has resulted in an intrinsically green flame-retardant polymer. []

Q8: What analytical techniques are used to identify and quantify this compound and its derivatives in various matrices?

A8: Several analytical techniques are employed to study this compound and its derivatives. High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (HPLC-DAD) is commonly used for the identification and quantification of phenolic compounds, including this compound, in plant extracts and food products. [, , , ] For more comprehensive analysis, HPLC can be combined with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) to provide accurate identification and quantification of these compounds and their metabolites in biological samples. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.